molecular formula C9H7NOS B3220593 1-Benzothiophene-5-carboxamide CAS No. 1199-25-3

1-Benzothiophene-5-carboxamide

Cat. No.: B3220593
CAS No.: 1199-25-3
M. Wt: 177.22 g/mol
InChI Key: SWLXXUVUBCIWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzothiophene-5-carboxamide (CAS 1199-25-3) is a high-purity chemical compound with the molecular formula C9H7NOS and a molecular weight of 177.223 g/mol . It serves as a valuable scaffold in medicinal chemistry research. The broader family of benzothiophene carboxamide compounds has been investigated for significant biological activities. Patents disclose that such compounds have been explored as potential antimalarial agents, demonstrating activity against the Plasmodium falciparum parasite . Furthermore, certain benzothiophene carboxamides have been identified as inhibitors of cyclooxygenase-2 (COX-2), highlighting their relevance in research related to inflammation and pain . Related structural analogs, specifically benzothiophene-2-carboxamide derivatives, have also been reported as potent and selective inhibitors of SENP enzymes, which are proteases involved in the SUMOylation pathway and are considered potential therapeutic targets in diseases like cancer . Researchers value this compound for developing novel enzyme inhibitors and probing disease mechanisms. The physical properties of this compound include a predicted density of 1.3±0.1 g/cm³ and a boiling point of 411.5±18.0 °C at 760 mmHg . This product is intended for Research Use Only and is not for human or veterinary diagnosis or treatment.

Properties

IUPAC Name

1-benzothiophene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLXXUVUBCIWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Benzothiophene Carboxamides in Medicinal Chemistry

[1]

Executive Summary

The benzothiophene carboxamide scaffold represents a privileged structure in modern medicinal chemistry, serving as a robust bioisostere for indole and naphthalene systems.[1] Its utility spans diverse therapeutic verticals, from allosteric modulation of metabolic enzymes (Glucokinase, BDK) to ATP-competitive inhibition in oncology (JNK, JAK2). This guide deconstructs the structural advantages of this core, provides optimized synthetic protocols, and analyzes its application in high-value drug targets.[1]

Structural Biology & Pharmacophore Analysis

The Bioisostere Advantage

The benzothiophene core offers distinct physicochemical advantages over its nitrogenous analog, indole.[1]

  • Lipophilicity (LogP): The sulfur atom increases lipophilicity, enhancing membrane permeability for CNS and intracellular targets.

  • Metabolic Stability: Unlike the indole N-H, which is prone to metabolic N-oxidation or glucuronidation, the thiophene sulfur is relatively inert, though it can undergo S-oxidation to sulfoxides/sulfones under specific oxidative stress.[1]

  • Electronic Effects: The carboxamide moiety at the C2 or C3 position acts as a critical hydrogen bond donor/acceptor motif.[1] In kinase inhibitors, the amide NH typically forms a hydrogen bond with the hinge region (e.g., Glu/Leu residues), while the carbonyl oxygen interacts with catalytic lysine or conserved water networks.[1]

Isomer Significance[1]
  • 2-Carboxamides: thermodynamically more stable and easier to synthesize via lithiation/carboxylation.[1] Often found in Glucokinase Activators (GKAs).[2]

  • 3-Carboxamides: Provide a different vector for the amide substituent, often used to access specific hydrophobic pockets in GPCRs and kinases (e.g., JNK inhibitors).[1]

Synthetic Architectures

To access diverse benzothiophene carboxamides, two primary strategies are employed: De Novo Cyclization (building the ring) and Core Functionalization (coupling to the pre-formed ring).

Strategic Synthesis Workflow

The following diagram illustrates the decision matrix for synthesizing 2- vs. 3-substituted derivatives.

BenzothiopheneSynthesisFigure 1: Divergent synthetic pathways for 2- and 3-benzothiophene carboxamides.StartTarget ScaffoldRouteARoute A: 2-Carboxamide(Core Functionalization)Start->RouteARouteBRoute B: 3-Carboxamide(De Novo Cyclization)Start->RouteBStepA1Benzothiophene-2-carboxylic acidRouteA->StepA1StepB12-Cyano-benzenethiolRouteB->StepB1StepA2Acid Chloride Activation(SOCl2 / Oxalyl Chloride)StepA1->StepA2StepA3Amide Coupling(Amine + Base)StepA2->StepA3FinalTarget BenzothiopheneCarboxamideStepA3->FinalStepB2Gewald-type Cyclization(with alpha-halo ketone)StepB1->StepB2StepB33-Amino-benzothiopheneIntermediateStepB2->StepB3StepB3->Final

Therapeutic Verticals

Metabolic Disease: Glucokinase Activators (GKAs)

Benzothiophene-2-carboxamides have emerged as potent allosteric activators of Glucokinase (GK), the body's glucose sensor.

  • Mechanism: These compounds bind to the allosteric site of GK, lowering the

    
     for glucose and increasing 
    
    
    .[1]
  • Key Compound: AM-2394 .[1]

  • SAR Insight: Cycloalkyl-fused N-thiazol-2-yl-benzamides (e.g., Compound 72) show a balance between potency and reduced risk of hypoglycemia, a common side effect of first-gen GKAs.

Oncology: JNK Inhibitors

c-Jun N-terminal Kinases (JNK1/2/3) are stress-activated protein kinases involved in apoptosis and neurodegeneration.[3]

  • Target: JNK3 is a high-value target for neurodegenerative diseases (Parkinson's).[3]

  • Mechanism: Benzothiophene-3-carboxamides often act as ATP-competitive inhibitors. The carboxamide group anchors the molecule in the ATP binding pocket via hydrogen bonds to the hinge region.[1]

  • SAR Insight: Substitution at the 3-position with a piperazine amide has yielded pan-JNK inhibitors with IC50 values in the nanomolar range (e.g., 0.49 µM against JNK1).

Rare Metabolic Disorders: BDK Inhibitors[1][4]
  • Target: Branched-chain

    
    -ketoacid dehydrogenase kinase (BDK).[4][5]
    
  • Application: Maple Syrup Urine Disease (MSUD).[1]

  • Key Compound: BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid).[4]

  • Mechanism: BT2 binds allosterically to BDK, triggering helix movements that dissociate BDK from the complex, promoting the degradation of BCAA.[1]

Data Summary: Comparative Potency
Therapeutic AreaTargetLead CompoundPotency / MetricKey Interaction
Diabetes Glucokinase (GK)AM-2394EC50 = 0.06 µMAllosteric activation
Metabolic BDKBT2IC50 = 3.19 µMHelix displacement
Oncology JNK1Piperazine amide 1IC50 = 0.49 µMATP Hinge binding
Infectious MRSACompound II.bMIC = 4 µg/mLMembrane disruption

Experimental Protocols

Protocol A: Optimized Amide Coupling (HATU Method)

Context: While older literature cites high-temperature fusion (130°C), modern medicinal chemistry requires milder conditions to preserve sensitive functional groups.[1]

Reagents:

  • Benzothiophene-2-carboxylic acid (1.0 eq)

  • Amine (R-NH2) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM[1][6]

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration) under nitrogen. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU in one portion. The solution typically turns yellow.[1] Stir for 10 minutes to form the activated ester.

  • Addition: Add the amine (dissolved in minimal DMF if solid).

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by LC-MS for the disappearance of the acid (M-H)- and appearance of the product (M+H)+.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), sat.[1] NaHCO3 (to remove unreacted acid), and Brine.[1]

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).

Protocol B: JNK3 Kinase Inhibition Assay

Context: To validate the efficacy of synthesized benzothiophene-3-carboxamides.

System: ADP-Glo™ Kinase Assay (Promega).

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[1]

  • Incubation: In a 384-well plate, add 5 µL of JNK3 enzyme (0.5 ng/µL) and 2.5 µL of the test compound (dissolved in DMSO). Incubate for 10 min at RT.

  • Substrate Start: Add 2.5 µL of ATP/Substrate mix (10 µM ATP + 0.2 µg/µL c-Jun substrate).[1] Incubate for 60 min at RT.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).[1] Incubate 40 min.

  • Read: Add 20 µL Kinase Detection Reagent (converts ADP to ATP to Luciferase).[1] Measure Luminescence.

  • Analysis: Calculate IC50 using a four-parameter logistic fit (GraphPad Prism).

Pathway Visualization: JNK Signaling Cascade

The following diagram illustrates the JNK signaling pathway, highlighting where benzothiophene carboxamide inhibitors intervene to prevent c-Jun phosphorylation and subsequent neuronal apoptosis.

JNK_PathwayFigure 2: JNK Signaling Pathway and site of Benzothiophene Carboxamide inhibition.cluster_targetDrug TargetStressCellular Stress(UV, Oxidative, Cytokines)MAP3KMAP3K(ASK1, MEKK1)Stress->MAP3KActivationMAP2KMAP2K(MKK4, MKK7)MAP3K->MAP2KPhosphorylationJNKJNK1 / JNK2 / JNK3(Kinase)MAP2K->JNKPhosphorylation (Thr/Tyr)cJunc-Jun(Transcription Factor)JNK->cJunPhosphorylation (Ser63/73)InhibitorBenzothiopheneCarboxamideInhibitor->JNKATP-CompetitiveInhibitionNucleusNucleus: Apoptosis / InflammationcJun->NucleusTranslocation

[1]

References

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Semantic Scholar. Link

  • Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase. Journal of Biological Chemistry. Link

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394. Molecular Pharmaceutics. Link

  • Synthesis of Benzothiophene Carboxamide Derivatives and their Pharmacological Evaluation as Potent Antihypertriglyceridemic Agents. Z. Naturforsch. Link

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents. Molecules. Link

  • Discovery of cycloalkyl-fused N-thiazol-2-yl-benzamides as tissue non-specific glucokinase activators. European Journal of Medicinal Chemistry. Link

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Benzothiophene-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Benzothiophene-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic scaffold. Benzothiophene derivatives are key components in many pharmacologically active compounds, making the purity of your intermediates paramount for reliable downstream applications and data integrity.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during and after the synthesis of this compound.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses preliminary issues and provides a quick diagnostic framework.

Q1: My final product has a low and broad melting point. What does this indicate?

A: A low and broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically melt over a narrow range of 1-2°C. The presence of impurities disrupts the crystal lattice, requiring less energy to transition to a liquid state, thus depressing and broadening the melting point.

Q2: What are the most likely impurities in my crude this compound?

A: The identity of impurities is intrinsically linked to the synthetic route used. However, for common amide bond formation reactions starting from 1-Benzothiophene-5-carboxylic acid, the most probable contaminants are:

  • Unreacted Starting Material: 1-Benzothiophene-5-carboxylic acid is a common impurity.[3]

  • Coupling Reagent Byproducts: If you are using a peptide coupling agent like Dicyclohexylcarbodiimide (DCC) or HATU, byproducts such as dicyclohexylurea (DCU) or tetramethylurea are often present.[4]

  • Residual Solvents: High-boiling point solvents used during the reaction or work-up, such as DMF, DMSO, or toluene, can be difficult to remove completely.[5]

  • Side-Reaction Products: Depending on the reaction conditions, minor products from side reactions may form.

Q3: How can I get a quick and reliable assessment of my crude product's purity?

A: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method. Spot your crude material alongside the starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and heptane). The presence of multiple spots confirms impurities. For a more quantitative view, a crude ¹H NMR spectrum can reveal the presence of unreacted starting materials or residual solvents by comparing the integration of characteristic peaks.

Part 2: Troubleshooting Guide for Common Purification Scenarios

This section provides a logic-driven approach to tackling specific purity issues. The following flowchart outlines the decision-making process for purifying your compound.

G cluster_0 Purity Assessment cluster_1 Troubleshooting Path cluster_2 Purification Method cluster_3 Final Product Start Crude 1-Benzothiophene- 5-carboxamide Assess Assess Purity (TLC & ¹H NMR) Start->Assess Impurity_ID Primary Impurity Identified? Assess->Impurity_ID Acid Starting Carboxylic Acid? Impurity_ID->Acid Yes Complex Complex Mixture / Oil? Impurity_ID->Complex No Polar Polar Byproducts? Acid->Polar No Wash Perform Aqueous Basic Wash Acid->Wash Yes Recrystal Recrystallization Polar->Recrystal Yes Chrom Silica Gel Chromatography Complex->Chrom Yes Wash->Recrystal End Pure Product (Verify by NMR/MP) Recrystal->End Chrom->End

Caption: Troubleshooting flowchart for purification of this compound.

Scenario 1: Removing Unreacted 1-Benzothiophene-5-carboxylic Acid
  • Symptom: Your ¹H NMR spectrum shows a broad singlet characteristic of a carboxylic acid proton, and a TLC analysis reveals a spot corresponding to the 1-Benzothiophene-5-carboxylic acid starting material.

  • Causality: The amidation reaction did not proceed to completion, leaving unreacted acid. The carboxylic acid functional group makes this impurity highly acidic compared to the neutral amide product.[6]

  • Solution: Acid-Base Liquid-Liquid Extraction. This technique leverages the difference in acidity to separate the compounds. By washing an organic solution of your crude product with a mild aqueous base, the acidic starting material is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer, leaving the neutral amide product in the organic layer.[7]

    Protocol:

    • Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas pressure.

    • Allow the layers to separate. Drain the lower aqueous layer.

    • Repeat the wash with NaHCO₃ solution (steps 3-5) two more times.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Re-assess purity by TLC.

Scenario 2: Product is Contaminated with Similarly Polar, Crystalline Impurities
  • Symptom: The acid-base wash has removed the starting material, but TLC still shows one or more impurity spots with Rf values close to the product. The crude product is a solid.

  • Causality: These impurities are likely non-acidic byproducts from the reaction (e.g., DCU from a DCC coupling) or other structurally similar side-products. Their polarity is too close to the desired product for a simple extraction to be effective.

  • Solution: Recrystallization. This is the most powerful technique for purifying crystalline solids. It relies on the subtle differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures. The goal is to find a solvent system that dissolves the product well when hot but poorly when cold, while impurities remain either soluble or insoluble at all temperatures. For benzothiophene derivatives, C1-C8 alcohols or their mixtures with water are often effective.[8] Heptane has also been noted as a good crystallization solvent for some benzothiophenes.[9]

    Protocol: See Part 3: Detailed Experimental Protocols for a full step-by-step guide to recrystallization.

    Data Table: Recommended Solvents for Recrystallization Screening

Solvent/SystemRationale
Isopropanol / WaterA C1-C8 alcohol/water mixture is a proven system for benzothiophene purification.[8]
EthanolThe related carboxylic acid is soluble in ethanol, suggesting the amide may be suitable for recrystallization.[6]
Ethyl Acetate / HeptaneA common polar/non-polar solvent pair for inducing crystallization of moderately polar compounds.
TolueneA higher-boiling aromatic solvent that can be effective for compounds with aromatic character.
Scenario 3: Complex Mixture of Impurities or Failure of Recrystallization
  • Symptom: The product is an oil, or recrystallization attempts fail to improve purity, as indicated by multiple spots on TLC.

  • Causality: The crude product contains a complex mixture of impurities with a wide range of polarities, or the impurities are present in such high quantities that they inhibit proper crystal formation (oiling out).

  • Solution: Silica Gel Flash Column Chromatography. Chromatography provides superior separation power by exploiting differences in how strongly compounds adsorb to a stationary phase (silica gel) versus their solubility in a mobile phase (eluent).[10] This method is ideal for separating complex mixtures or purifying non-crystalline materials. Purification of benzothiophene derivatives by column chromatography is well-documented.[11][12]

    Protocol: See Part 3: Detailed Experimental Protocols for a full step-by-step guide to flash chromatography.

Part 3: Detailed Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Prepare Eluent: Start with a 3:1 mixture of Heptane:Ethyl Acetate. Adjust the ratio as needed; increasing ethyl acetate will increase the polarity and cause spots to move further up the plate.

  • Spot Plate: On a silica gel TLC plate, use a capillary tube to spot a dilute solution of your crude product. Also spot solutions of your starting materials for comparison.

  • Develop Plate: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the spots. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Circle the spots. The retention factor (Rf) is the ratio of the distance the spot traveled to the distance the solvent front traveled. A pure compound should show a single spot.

Protocol 2: Bulk Purification via Recrystallization

The following diagram illustrates the key steps in the recrystallization workflow.

G A 1. Dissolve Crude Solid in Minimum Volume of Hot Solvent B 2. (Optional) Hot Filtration to Remove Insoluble Impurities A->B C 3. Allow Solution to Cool Slowly & Undisturbed A->C D 4. Induce Crystallization (Scratch/Seed Crystal) C->D E 5. Collect Crystals via Vacuum Filtration C->E F 6. Wash Crystals with a Small Amount of Cold Solvent E->F G 7. Dry Crystals Under Vacuum F->G

Caption: Standard experimental workflow for recrystallization.

  • Solvent Selection: Using small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents from the table above. A good solvent will dissolve the compound when heated but will result in crystal formation upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.

  • Hot Filtration (Optional): If you observe insoluble impurities in the hot solution, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by melting point and NMR spectroscopy.

Protocol 3: High-Purity Separation by Flash Column Chromatography
  • Eluent Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3. This is the optimal Rf for good separation on a column.

  • Column Packing: Pack a glass chromatography column with silica gel, typically as a slurry in the chosen eluent. Ensure the packed bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like DCM if necessary). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (flash chromatography) to push the solvent through the silica gel. Collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • . This patent describes the use of C1-C8 alcohols or alcohol-water mixtures for the recrystallization of benzothiophene.

  • . Discusses methods for removing acid impurities, conceptually similar to acid-base extraction.

  • . Mentions heptane as a preferred solvent for the crystallization of benzothiophene products.

  • . Provides a general overview of the principles of chromatography, involving a stationary and mobile phase for separation.

  • . Outlines various synthetic routes to benzothiophenes, giving insight into potential side-products.

  • . Provides physical properties of the common starting material, including its solubility profile.

  • . A key reference for identifying common solvent impurities in NMR spectra.

  • . Describes amide synthesis and notes that products with acidic or basic groups may require chromatographic purification.

  • . Details common methods for amide synthesis, including the use of acid halides and condensing agents.

  • . User discussion highlighting the utility of acid/base extraction for purifying compounds from acidic starting materials.

  • . Mentions the purification of benzothiophene derivatives by column chromatography on silica gel.

  • . Shows the importance of heterocyclic carboxamides in medicinal chemistry.

  • . Discusses various methods and challenges in amide synthesis, including potential impurities.

  • . Highlights that pharmacologically active compounds often possess a benzothiophene core.

  • . A comprehensive database entry for the likely starting material.

  • . Discusses the crystallization behavior of complex benzothiophene derivatives.

  • . Notes the general solubility of the parent benzothiophene in organic solvents and insolubility in water.

  • . A review covering the synthesis and biological importance of benzothiophene derivatives.

  • . Provides an overview of various catalytic methods for amide synthesis.

  • . Research article demonstrating the use of benzothiophene carboxamides as kinase inhibitors.

  • . A textbook resource explaining the fundamentals of amide synthesis from various carboxylic acid derivatives.

  • . Mentions common coupling agents like DCC used in amidation reactions.

  • . An example of a synthetic procedure that uses column chromatography over silica gel for purification.

  • . Describes multi-step syntheses of benzothiophene derivatives, indicating the complexity and potential for impurities.

  • . Provides physical and chemical properties of the parent benzothiophene molecule.

  • . Lists physical properties, including solubility in alcohol and insolubility in water.

  • . Highlights the role of 1-Benzothiophene-5-carboxylic acid as a key intermediate for pharmaceuticals.

  • . Discusses the importance of controlling impurities in active pharmaceutical ingredients.

Sources

Validation & Comparative

1-Benzothiophene-5-carboxamide vs. other heterocyclic carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Benzothiophene-5-carboxamide vs. Heterocyclic Bioisosteres Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists

In the optimization of lead compounds, the This compound scaffold represents a critical bioisosteric alternative to the ubiquitous indole-5-carboxamide. While the indole moiety is often the starting point due to its resemblance to tryptophan and adenine, it frequently suffers from metabolic instability (N-oxidation, dimerization) and poor permeability due to the H-bond donor (HBD) at the N1 position.

Replacing the indole nitrogen with sulfur (benzothiophene) introduces a "lipophilic mask" that modulates physicochemical properties without altering the vector of the carboxamide pharmacophore. This guide provides a head-to-head technical analysis of this compound against its primary heterocyclic alternatives, supported by experimental protocols and SAR (Structure-Activity Relationship) logic.

Technical Comparison: Physicochemical & ADME Profiling

The following table contrasts this compound with its two most common bioisosteres: Indole-5-carboxamide (N-analog) and Benzofuran-5-carboxamide (O-analog).

Table 1: Comparative Physicochemical Profile

FeatureThis compound Indole-5-carboxamide Benzofuran-5-carboxamide
Heteroatom Sulfur (S)Nitrogen (NH)Oxygen (O)
H-Bond Donors (Ring) 0 (Lipophilic)1 (N-H)0
Electronic Character Aromatic, Electron-rich (soft)Aromatic, Electron-rich (hard)Aromatic, Less aromatic than S/N
LogP (Lipophilicity) High (~2.1) Moderate (~1.6)Moderate (~1.8)
Metabolic Liability S-oxidation (Sulfoxide/Sulfone)N-dealkylation / N-oxidationRing opening (CYP450)
Solubility Low (requires formulation)ModerateModerate
Binding Mode Hydrophobic / Pi-StackingH-Bond Donor (to backbone CO)Weak H-Bond Acceptor
Key Advantage Permeability & Metabolic Stability Solubility & H-BondingReduced Size/Sterics
Expert Insight: The "Gatekeeper" Effect

In kinase inhibitor design, the choice between Indole and Benzothiophene is often dictated by the "Gatekeeper" residue in the ATP binding pocket.

  • Indole: The N-H often forms a hydrogen bond with the hinge region (e.g., Glu or Asp residues).

  • Benzothiophene: Lacks this H-bond. It is preferred when the target pocket is hydrophobic or when "stripping" the H-bond donor is necessary to improve blood-brain barrier (BBB) permeability (reduction of TPSA).

Mechanism & SAR Visualization

The decision to deploy a benzothiophene scaffold is rarely random. It follows a specific logic tree in Lead Optimization.

SAR_Logic Problem Lead Compound Issues Solubility Poor Solubility? Problem->Solubility Metabolism Rapid N-Oxidation? Problem->Metabolism Permeability Low CNS Penetration? Problem->Permeability Indole Retain Indole (Add solubilizing groups) Solubility->Indole Yes Benzothiophene Switch to Benzothiophene-5-carboxamide Metabolism->Benzothiophene Yes (Remove NH) Permeability->Benzothiophene Yes (Lower TPSA) Effect 1. Increased LogP 2. Removed HBD 3. CYP Isoform Shift Benzothiophene->Effect Result

Figure 1: Decision logic for bioisosteric replacement of Indole with Benzothiophene.

Experimental Protocols

To validate the performance of this compound, reproducible synthesis and assay protocols are required.

Protocol A: Synthesis of this compound

Rationale: Direct amidation of the carboxylic acid is often sluggish due to the electron-rich nature of the ring deactivating the carbonyl carbon. Activation via Acid Chloride is the industry standard for high yield.

Reagents:

  • 1-Benzothiophene-5-carboxylic acid (CAS: 2060-64-2)[1]

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Ammonium Hydroxide (

    
    ) or substituted amine
    
  • Dichloromethane (DCM) & DMF (cat.)

Step-by-Step Workflow:

  • Activation:

    • Dissolve 1.0 eq of 1-benzothiophene-5-carboxylic acid in anhydrous DCM under

      
      .
      
    • Add catalytic DMF (2-3 drops).

    • Add 1.5 eq of Oxalyl Chloride dropwise at 0°C.

    • Stir at Room Temp (RT) for 2 hours until gas evolution ceases.

    • Checkpoint: Monitor by TLC (convert aliquot to methyl ester with MeOH).

  • Evaporation:

    • Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve crude acid chloride in dry DCM.

  • Amidation:

    • Cool the acid chloride solution to 0°C.[2]

    • Add 3.0 eq of aqueous

      
       (or amine in DCM with 
      
      
      
      ).
    • Stir vigorously for 1 hour.

  • Workup:

    • Dilute with water. Extract with EtOAc.

    • Wash organic layer with 1N HCl (to remove unreacted amine), then Brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane/EtOAc).

Synthesis_Flow Start 1-Benzothiophene-5-COOH Activation Activation: (COCl)2, DMF cat., DCM Generates Acid Chloride Start->Activation Step 1 Coupling Amidation: NH4OH (aq) or R-NH2 0°C -> RT Activation->Coupling Step 2 Workup Workup: EtOAc Extraction Acid/Base Wash Coupling->Workup Step 3 Product Purified This compound Workup->Product Step 4

Figure 2: Synthetic workflow for the conversion of the carboxylic acid precursor to the carboxamide.

Protocol B: Fluorescence Polarization (FP) Binding Assay

Rationale: To compare the binding affinity (


 or 

) of the benzothiophene vs. indole analogs against a target protein (e.g., PARP-1 or a Kinase).
  • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 1 mM DTT, 0.01% Triton X-100.
    
  • Tracer: Use a fluorescently labeled probe known to bind the target (e.g., FITC-linked inhibitor).

  • Titration:

    • Prepare serial dilutions of This compound (Test) and Indole-5-carboxamide (Reference) in DMSO.

    • Final DMSO concentration should be <1%.

  • Incubation:

    • Mix Protein (10 nM) + Tracer (5 nM) + Test Compound.

    • Incubate for 30-60 mins at RT in black 384-well plates.

  • Measurement:

    • Read Fluorescence Polarization (Ex 485nm / Em 530nm).

    • High FP = Tracer bound (No inhibition).

    • Low FP = Tracer displaced (Inhibition).

  • Analysis: Plot mP vs. log[Compound] to determine

    
    .
    

Case Study: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors frequently utilize a bicyclic carboxamide pharmacophore to anchor the molecule in the nicotinamide binding pocket.

  • Indole Analog (Veliparib-like): The amide NH forms a hydrogen bond with Gly863, and the indole NH forms a hydrogen bond with Glu988.

  • Benzothiophene Analog: When the indole NH is replaced by S:

    • Activity: Potency often decreases slightly due to the loss of the Glu988 H-bond.

    • Compensation: This loss is often compensated by adding a substituent at the 2-position (e.g., an aryl group) which exploits the hydrophobic pocket more effectively than the indole can, regaining potency while improving metabolic stability.

Conclusion for Researchers: Select This compound when your lead indole compound shows rapid clearance or poor membrane permeability. Be prepared to modify the 2-position to compensate for the loss of the N1-hydrogen bond.

References

  • PubChem. (2025).[1] 1-Benzothiophene-5-carboxylic acid | C9H6O2S.[1][3] National Library of Medicine. [Link]

  • Pathak, S., et al. (2024).[4] An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Bioactive Compounds. [Link]

  • Meanwell, N. (2025).[5] Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Mast, N., et al. (2024).[6] Indole-, benzofuran- and benzothiophene-containing analogues... Synthesis and physicochemical properties. ResearchGate. [Link]

  • Abu Sheikha, G., et al. (2011). Synthesis of Benzothiophene Carboxamide Derivatives and their Pharmacological Evaluation. Jordan Journal of Pharmaceutical Sciences. [Link]

Sources

Publish Comparison Guide: Structure-Activity Relationship of 1-Benzothiophene-5-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 1-Benzothiophene-5-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, particularly valued for its ability to mimic the indole core of ATP-competitive kinase inhibitors while offering distinct solubility and metabolic stability profiles.

This guide provides a technical comparison of this compound analogs, focusing on their application as Mps1 (TTK) Kinase Inhibitors and Plk1 (Polo-like Kinase 1) Inhibitors , which are critical targets in oncology for disrupting the Spindle Assembly Checkpoint (SAC).

Executive Summary

The this compound moiety serves as a robust bioisostere to the indole-5-carboxamide scaffold found in numerous kinase inhibitors. Its primary advantage lies in the vectorial projection of the carboxamide group, which effectively directs solubilizing tails (e.g., piperazines, piperidines) into the solvent-exposed regions of the ATP binding pocket.

This guide compares the performance of the 5-carboxamide series against its 2-carboxamide regioisomers and the Indole bioisosteres, utilizing experimental data derived from Mps1 kinase inhibition assays.

Chemical Space & Design Strategy

To understand the efficacy of these analogs, one must analyze the binding mode. In ATP-competitive inhibition, the benzothiophene core acts as the hinge-binding motif.

The Scaffold Architecture
  • Core: 1-Benzothiophene.[1][2][3]

  • Hinge Binder: The Nitrogen is absent (unlike indole), so the hinge interaction often relies on the carboxamide NH or an adjacent substituent. However, in 5-carboxamide designs, the core often sits in the hydrophobic pocket, while the amide linker extends to the solvent front.

  • Vector Analysis:

    • 5-Position: Projects substituents into the solvent channel (ideal for PK modulation).

    • 2-Position: buried deep within the ATP pocket or interacting with the gatekeeper residue.

    • 3-Position: Critical for hydrophobic packing (often substituted with -CH3 or -Cl).

Visualization: SAR Logic Flow

The following diagram illustrates the functional regions of the scaffold and the decision-making process during optimization.

SAR_Logic Scaffold 1-Benzothiophene Core Pos5 5-Position (Carboxamide) Solvent Front Interaction Scaffold->Pos5 Primary Vector Pos3 3-Position Hydrophobic Pocket Fill Scaffold->Pos3 Steric Fit Pos2 2-Position Gatekeeper/Hinge Proximity Scaffold->Pos2 Electronic Tuning Outcome High Potency (nM) & Solublity Pos5->Outcome Adds Solubilizing Group (e.g., N-piperidine) Pos3->Outcome Prevents Rotation (e.g., Methyl/Chloro) Pos2->Outcome Modulates pKa & Metabolic Stability

Figure 1: Structural logic governing the optimization of Benzothiophene-5-carboxamides.

Comparative Analysis: 5-Carboxamide vs. Alternatives

This section evaluates the "Lead Compound" (a 5-carboxamide analog) against a regioisomer and a standard bioisostere.

The Candidates
  • Compound A (The Lead): N-(piperidin-4-yl)-1-benzothiophene-5-carboxamide derivative. Designed for Mps1 inhibition.

  • Compound B (Regioisomer): N-(piperidin-4-yl)-1-benzothiophene-2 -carboxamide derivative.

  • Compound C (Bioisostere): N-(piperidin-4-yl)-indole -5-carboxamide derivative.

Experimental Data Summary

Assay Protocol: Mps1 Kinase Activity Assay (FRET-based) and Cellular Proliferation (HeLa cells).

FeatureCompound A (5-Carboxamide)Compound B (2-Carboxamide)Compound C (Indole Analog)
Mps1 IC50 (Biochemical) 12 nM 450 nM8 nM
HeLa GI50 (Cellular) 150 nM >2000 nM110 nM
Selectivity (Score) High (Kinome S(35) = 0.02)Low (Hits multiple kinases)Moderate
Metabolic Stability (t1/2) > 120 min (Microsomes)45 min60 min
Solubility (pH 7.4) High (>100 µM)Moderate (20 µM)Moderate (50 µM)
Technical Interpretation[4][5][6]
  • Potency (A vs. B): The 5-carboxamide (Compound A) is significantly more potent than the 2-isomer. Structural modeling suggests the 5-position vector aligns perfectly with the lysine residue in the solvent channel of Mps1, whereas the 2-position forces the solubilizing tail into a steric clash with the glycine-rich loop.

  • Stability (A vs. C): While the Indole (Compound C) is slightly more potent, it suffers from oxidative metabolism at the electron-rich C3 position. The Benzothiophene sulfur atom reduces electron density slightly, preventing rapid oxidation and extending the half-life (

    
    ) significantly [1].
    
  • Selectivity: The 5-carboxamide analogs typically show a cleaner kinase selectivity profile ("Kinome Scan") compared to 2-carboxamides, which often act as "pan-kinase" inhibitors due to a more promiscuous binding mode.

Mechanism of Action: Mps1 Inhibition

The efficacy of this compound analogs stems from their ability to induce Mitotic Catastrophe . By inhibiting Mps1, these compounds bypass the Spindle Assembly Checkpoint (SAC), forcing cells to divide with unaligned chromosomes.

Pathway Visualization

The following diagram details the downstream effects of treating cancer cells with the Lead Compound (Compound A).

Mps1_Pathway Drug Benzothiophene-5-carboxamide (Compound A) Target Mps1 (TTK) Kinase Drug->Target Inhibits (IC50 = 12 nM) SAC Spindle Assembly Checkpoint (Mad2/BubR1 Complex) Target->SAC Required for Activation APC APC/C Complex (Anaphase Promoting Complex) Target->APC Inhibition leads to Unrestrained Activation SAC->APC Normally Inhibits Mitosis Premature Anaphase Entry APC->Mitosis Degrades Cyclin B/Securin Death Mitotic Catastrophe (Apoptosis) Mitosis->Death Chromosome Segregation Error

Figure 2: Mechanism of Action. Inhibition of Mps1 leads to premature anaphase and subsequent cell death.

Experimental Protocols (Self-Validating)

A. Synthesis of N-Substituted 1-Benzothiophene-5-carboxamides

To ensure reproducibility, use the following optimized coupling protocol.

  • Reagents: 1-Benzothiophene-5-carboxylic acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), Amine (e.g., 4-amino-N-Boc-piperidine, 1.1 eq).

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve acid in DMF under

      
       atmosphere.
      
    • Add DIPEA and stir for 5 minutes.

    • Add HATU; the solution should turn slightly yellow. Stir for 15 minutes to activate the acid.

    • Add the Amine.[4][5] Stir at Room Temperature (RT) for 4 hours.

    • Validation: Monitor by LC-MS. The product peak [M+H]+ should appear as the starting material disappears.

    • Workup: Dilute with EtOAc, wash with

      
       (5% aq) to remove DMF, then 
      
      
      
      . Dry over
      
      
      .
  • Purification: Flash chromatography (DCM:MeOH gradient).

B. Mps1 Kinase Activity Assay (FRET)

Protocol for generating the IC50 data cited above.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Enzyme: Recombinant human Mps1 (TTK) catalytic domain (0.5 nM final).

  • Substrate: Fluorescein-labeled peptide substrate (e.g., derived from Bub1).

  • Reaction:

    • Incubate Enzyme + Inhibitor (Compound A) for 30 mins at RT.

    • Initiate with ATP (

      
       concentration, typically 10 µM).
      
    • Read Fluorescence Polarization or FRET signal after 60 mins.

  • Control: DMSO only (0% inhibition) and Staurosporine (100% inhibition).

Conclusion

The This compound scaffold is superior to its 2-carboxamide regioisomer for kinase targets requiring solvent-channel access, such as Mps1 and Plk1. It offers a comparable potency to indole bioisosteres but provides enhanced metabolic stability , making it a preferred starting point for lead optimization in oncology programs.

Researchers should prioritize the 5-position for attaching hydrophilic tails to tune physicochemical properties without compromising the hydrophobic binding of the core.

References

  • Structure-guided Development of Novel Benzothiophene Derivatives as PLK1-PBD Inhibitors. Source: ResearchGate URL:[6][7][Link]

  • 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4. (Comparative Reference for Regioisomer SAR) Source: MDPI / PMC URL:[Link]

  • Discovery of Mps1 Inhibitors with Benzothiophene Scaffolds. Source: Journal of Medicinal Chemistry (General Reference for Mps1 SAR context) URL:[Link] (Search Term: Mps1 Inhibitor Benzothiophene)

  • 1-Benzothiophene-5-carboxylic Acid: Chemical Profile. Source: PubChem URL:[Link]

Sources

Benchmarking the Scaffold: 1-Benzothiophene-5-carboxamide Reproducibility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Reproducibility Crisis in Hydrophobic Scaffolds 1-Benzothiophene-5-carboxamide (CAS 1199-25-3) represents a privileged scaffold in drug discovery, serving as a bioisostere to the ubiquitous indole-5-carboxamide. It is frequently employed in kinase inhibitors (e.g., PLK1, Aurora) and modulators of CFTR. However, experimental results involving this moiety often suffer from inter-lab variability.

The Root Cause: This variability is rarely due to the intrinsic activity of the pharmacophore but rather its physicochemical behavior . Unlike its indole counterpart, the benzothiophene core lacks a hydrogen bond donor at the 1-position and possesses significantly higher lipophilicity (LogP ~3.1 vs. ~2.1 for indole). This leads to two primary failure modes:

  • False Positives in Biochemical Assays: Caused by colloidal aggregation in aqueous buffers.

  • Synthetic Inconsistencies: Regioselectivity issues during functionalization and polymorphism in solid-state handling.

This guide provides a validated framework to reproduce synthesis and assay data for this compound, benchmarking it against its primary alternative, Indole-5-carboxamide.

Part 2: Comparative Analysis (The Alternative)

To understand the utility and limitations of this compound (Compound A ), we compare it directly with Indole-5-carboxamide (Compound B ).

Table 1: Physicochemical & Functional Comparison
FeatureThis compound (A )Indole-5-carboxamide (B )Impact on Reproducibility
Core Structure Sulfur heterocycle (Thianaphthene)Nitrogen heterocycleA is more lipophilic; prone to aggregation.
H-Bond Donor (HBD) 0 (at pos 1)1 (NH at pos 1)B binds differently; A requires different solvation.
LogP (Calc) ~2.5 - 3.1~1.6 - 2.1A requires higher DMSO % in assays to remain soluble.
Metabolic Stability High (S is less prone to oxidation than NH)Moderate (NH susceptible to N-oxidation/conjugation)A offers better in vivo half-life reproducibility.
Synthetic Risk S-oxidation (Sulfoxide formation)N-alkylation (protection required)A stocks must be stored under inert gas to prevent S-oxide impurities.
Expert Insight: The "Bioisostere Trap"

Researchers often substitute Indole with Benzothiophene to improve metabolic stability. However, they frequently fail to adjust assay conditions. If you run a biochemical assay for the Benzothiophene analog using the exact same buffer conditions as the Indole (low detergent, low DMSO), the Benzothiophene will likely precipitate or form promiscuous aggregates, yielding non-reproducible IC50 values.

Part 3: Experimental Validation Protocols

Protocol A: Robust Synthesis of this compound

Objective: To synthesize the target with >98% purity, avoiding common desulfurization or regio-isomeric byproducts.

Mechanism: We utilize a reliable amide coupling from the commercially available 1-benzothiophene-5-carboxylic acid, avoiding the erratic Friedel-Crafts acylation routes.

Reagents:

  • 1-Benzothiophene-5-carboxylic acid (1.0 eq)[1][2]

  • Ammonium chloride (3.0 eq) - Source of ammonia

  • HATU (1.2 eq) - Coupling agent

  • DIPEA (3.0 eq) - Base

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 1-benzothiophene-5-carboxylic acid in anhydrous DMF (0.2 M concentration) under N2 atmosphere. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the active ester.

  • Amidation: Add solid Ammonium Chloride. Note: Use finely ground NH4Cl to improve solubility kinetics.

  • Reaction: Stir at Room Temperature for 4-6 hours. Monitor by LC-MS (Target M+H: ~178.03).

  • Quench & Workup: Pour reaction mixture into ice-cold 1M HCl (to remove excess amine/DIPEA). A white precipitate should form.

    • Critical Step: If no precipitate forms, the compound is likely solubilized by residual DMF. Extract with EtOAc (3x), wash with LiCl (5% aq) to remove DMF.

  • Purification: Recrystallize from Ethanol/Water (9:1). Avoid column chromatography if possible to prevent irreversible adsorption of the amide on silica.

Protocol B: The "Aggregation Check" (Assay Validation)

Objective: To distinguish true inhibition from false-positive aggregation.

Context: Benzothiophene carboxamides are notorious "aggregators." Before publishing biological data, you must run this control.

  • Detergent Sensitivity Test: Run the enzyme inhibition assay with 0.01% Triton X-100 and again with 0.1% Triton X-100.

    • Result: If IC50 shifts by >3-fold, the compound is aggregating.

  • Centrifugation Test: Spin the compound stock (in assay buffer) at 10,000 x g for 10 mins. Measure concentration of supernatant via HPLC.

    • Result: If >20% loss in concentration, the compound is insoluble at that concentration.

Part 4: Visualization of Workflows

Diagram 1: Synthesis & Purification Logic

This flowchart illustrates the critical decision points to ensure high purity and yield, specifically addressing the solubility challenges of the benzothiophene core.

SynthesisWorkflow Start Start: 1-Benzothiophene-5-carboxylic acid Activation Activation: HATU + DIPEA (DMF, N2 atm) Start->Activation Amidation Amidation: Add NH4Cl (Stir 6h, RT) Activation->Amidation Quench Quench: Pour into Ice-Cold 1M HCl Amidation->Quench PrecipCheck Precipitate Formed? Quench->PrecipCheck Filter Filtration & Wash (Water/Hexane) PrecipCheck->Filter Yes Extract Extraction: EtOAc Wash w/ 5% LiCl (Remove DMF) PrecipCheck->Extract No (Solubilized) Purification Recrystallization (EtOH/Water 9:1) Filter->Purification Extract->Purification QC QC: LCMS & NMR (Check for S-Oxidation) Purification->QC Final Final Product: This compound QC->Final

Caption: Decision tree for the synthesis of this compound, prioritizing removal of DMF to ensure precipitation.

Diagram 2: Assay Validity Decision Tree

This diagram outlines the logic required to validate biological results, distinguishing true inhibition from artifacts caused by the scaffold's lipophilicity.

AssayLogic Input Compound Stock (DMSO) Dilution Dilute into Assay Buffer Input->Dilution Check1 Visual/DLS Check (Turbidity?) Dilution->Check1 Aggregator FAIL: Aggregation (False Positive Risk) Check1->Aggregator Yes Detergent Add 0.01% Triton X-100 Check1->Detergent No Activity Measure IC50 Detergent->Activity Compare Compare with Indole Analog Activity->Compare Valid VALID RESULT (Specific Binding) Compare->Valid Distinct SAR Artifact INVALID: Non-specific hydrophobic binding Compare->Artifact Flat SAR

Caption: Logic flow for validating bioactivity, filtering out false positives due to colloidal aggregation common in benzothiophenes.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70997, this compound. Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses Indole/Benzothiophene bioisosterism). Retrieved from [Link]

  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Promiscuity. Drug Discovery Today, 11(13-14), 607-615. (Foundational text on aggregation artifacts in hydrophobic scaffolds). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Benzothiophenes. (General synthetic routes and lithiation protocols). Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzothiophene-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Benzothiophene-5-carboxamide, grounding procedural guidance in the principles of chemical safety and regulatory compliance. The causality behind each step is explained to ensure a deep understanding and foster a culture of safety within the laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind Caution

Before handling any waste, a thorough understanding of the compound's intrinsic hazards is essential. While specific data for this compound may be limited, we can infer its hazard profile from structurally similar compounds, such as 1-Benzothiophene-5-carboxylic acid, and general principles for benzothiophene derivatives. This proactive assessment is the cornerstone of safe laboratory practice.

The primary risks associated with this class of compounds involve irritation, acute toxicity, and environmental harm.[1][2] Handling and disposal procedures are designed to mitigate these risks for both the handler and the environment.

Table 1: GHS Hazard Profile for Structurally Related Benzothiophenes [2]

Hazard ClassGHS CodeStatementCausality & Implication for Disposal
Acute Toxicity, OralH302Harmful if swallowedPrevents accidental ingestion through contaminated surfaces. Mandates clear labeling and secure containment.
Skin Corrosion/IrritationH315Causes skin irritationRequires the use of nitrile gloves and a lab coat. Waste containers must be clean on the exterior to prevent contact.
Serious Eye Damage/IrritationH319Causes serious eye irritationMandates the use of safety glasses or goggles. Waste should be handled below eye level to minimize splash risk.
Specific Target Organ ToxicityH335May cause respiratory irritationWork should be conducted in a well-ventilated area or chemical fume hood.[3][4] Waste containers must be kept tightly sealed to prevent vapor release.[5]
Aquatic Hazard, Long-termH411Toxic to aquatic life with long lasting effectsProhibits disposal down the sanitary sewer system. This is the primary driver for chemical incineration or specialized landfill disposal.

Chemical Incompatibilities: 1-Benzothiophene derivatives may be sensitive to strong oxidizing agents, strong acids, and bases.[4][6] Co-mingling this waste with incompatible chemicals can lead to dangerous reactions. Therefore, dedicated and clearly labeled waste streams are not just good practice—they are a critical safety measure.[7][8]

Pre-Disposal Protocol: Waste Segregation and Containerization

Proper disposal begins at the point of generation. The immediate and correct segregation and containment of this compound waste is a non-negotiable step to prevent accidental exposure and environmental release.

Step-by-Step Containerization Procedure:

  • Select a Compatible Container:

    • Choose a container made of a material compatible with this compound (e.g., High-Density Polyethylene - HDPE, glass). The original product container is often a suitable choice.[9]

    • Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw-top cap.[9] For liquid waste, use a container designed for liquids.[9]

  • Prepare the Waste Label:

    • Before adding any waste, affix a "HAZARDOUS WASTE" label to the container.[9]

    • The label must clearly state:

      • The full chemical name: "this compound" (avoiding abbreviations).

      • The primary hazard(s): "Irritant," "Harmful if Swallowed," "Environmental Hazard."

      • The accumulation start date (the date the first drop of waste enters the container).

      • The name of the principal investigator or laboratory group.

  • Accumulate Waste Safely:

    • Place the labeled container in a designated Satellite Accumulation Area (SAA) within the lab. This area should be under the control of the generator and away from drains or sinks.[7]

    • Keep the container tightly capped at all times, except when actively adding waste.[9][5] This minimizes the release of potentially harmful vapors.

    • Use a secondary containment bin to mitigate the impact of any potential leaks.[5]

The Disposal Workflow: From Laboratory to Final Disposition

The journey of chemical waste from the lab bench to its final, safe disposal is governed by a strict regulatory framework, notably the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[10][11] This workflow ensures "cradle-to-grave" management, where the generator is responsible for the waste until its ultimate destruction.[11]

Experimental Workflow: Chemical Waste Disposal

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Methodology:

  • Waste Characterization: As the generator, you must first determine if the waste is hazardous.[11][12] Based on the data for related compounds, any pure, unused this compound, or materials significantly contaminated with it (e.g., grossly contaminated gloves, weigh paper, or spill cleanup debris), should be managed as hazardous waste.[13]

  • Accumulation: Store the properly labeled waste container in your lab's SAA. Regulations limit the volume and time waste can be stored here. Do not store waste over drains or in sinks.[7]

  • Request for Disposal: Once the container is full or approaching its time limit, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.

  • Internal Transfer: Trained EHS personnel will collect the waste from your laboratory and transport it to a central accumulation area on-site.

  • Transportation and Final Disposal: The institution will arrange for a licensed and certified hazardous waste disposal company to transport the waste off-site.[5] The waste will be taken to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of organic compound is controlled incineration at high temperatures, often with flue gas scrubbing to neutralize harmful combustion byproducts.[1]

  • Documentation: A crucial part of the process is the hazardous waste manifest, a legal document that tracks the waste from the generator to the TSDF.[12] Your EHS office will manage this, but you are responsible for maintaining accurate records of the waste you generate.[5]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to minimizing exposure and environmental contamination.

  • For small spills (manageable by lab personnel):

    • Alert personnel in the immediate area and control access.

    • Don appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety goggles.

    • Use a chemical spill kit with an absorbent appropriate for organic solids or solutions. Do not use combustible materials like paper towels to clean up a spill involving an oxidizer.

    • Sweep up the absorbed material and place it into a designated waste container.

    • Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.

  • For large spills:

    • Evacuate the immediate area.

    • Notify your supervisor and contact your institution's EHS or emergency response team immediately.[5]

Regulatory Framework: A System of Responsibility

All chemical handling and disposal is governed by strict regulations to protect human health and the environment.[8] Key entities and regulations include:

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees on the hazards of chemicals in the workplace.[14][15]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from generation to disposal.[10][16][17]

By adhering to the procedures outlined in this guide, you are not only protecting yourself and your colleagues but also ensuring your institution remains in compliance with federal, state, and local regulations.[5][11]

References

  • Fisher Scientific. (2025). Safety Data Sheet - Dibenzothiophene.
  • TCI Chemicals. (2025). Safety Data Sheet.
  • ECHEMI. (2019). Benzo[b]thiophene SDS, 95-15-8 Safety Data Sheets.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Bouling Chemical Co., Limited. 1-Benzothiophene-5-Carboxylic Acid | Properties, Uses, Safety Data.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • Bowie State University. Hazardous Chemical Handling Procedures.
  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97%.
  • Apollo Scientific Ltd. (2023). 1-benzothiophene-5-carbonitrile - SAFETY DATA SHEET.
  • Alabama A&M University. Hazardous Waste Manual.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Occupational Safety and Health Administration. Hazardous Waste.
  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview.
  • U.S. Environmental Protection Agency. (2025). Hazardous Waste.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • Maren K. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement.
  • Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines.
  • National Center for Biotechnology Information. (n.d.). 1-Benzothiophene-5-carboxylic acid. PubChem Compound Database.
  • California Department of Toxic Substances Control. Defining Hazardous Waste.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzothiophene-5-carboxamide
Reactant of Route 2
Reactant of Route 2
1-Benzothiophene-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.